molecular formula C14H22ClNO3S B14172040 2,2-Dimethyl-3-(dimethylamino)-4'-(methylsulfonyl)-propiophenone hydrochloride CAS No. 53207-38-8

2,2-Dimethyl-3-(dimethylamino)-4'-(methylsulfonyl)-propiophenone hydrochloride

Cat. No.: B14172040
CAS No.: 53207-38-8
M. Wt: 319.8 g/mol
InChI Key: UBZSYQJIGPKFTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is a synthetic organic compound with a complex structure. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds, which undergo a series of reactions including alkylation, sulfonation, and amination. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(dimethylamino)-propiophenone
  • 4’-(Methylsulfonyl)-propiophenone
  • 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-benzophenone

Uniqueness

2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in biochemical research.

Properties

CAS No.

53207-38-8

Molecular Formula

C14H22ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

3-(dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO3S.ClH/c1-14(2,10-15(3)4)13(16)11-6-8-12(9-7-11)19(5,17)18;/h6-9H,10H2,1-5H3;1H

InChI Key

UBZSYQJIGPKFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C.Cl

Origin of Product

United States

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